molecular formula C8H11F3N4O2 B13194189 4-Amino-N-methoxy-N,1-dimethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

4-Amino-N-methoxy-N,1-dimethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B13194189
M. Wt: 252.19 g/mol
InChI Key: GDSSEZIMXJQGLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-N-methoxy-N,1-dimethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by its unique substitution pattern. The pyrazole core is substituted with:

  • 3-(trifluoromethyl) group: A common pharmacophore in medicinal chemistry due to its electron-withdrawing effects and ability to modulate lipophilicity .

Properties

Molecular Formula

C8H11F3N4O2

Molecular Weight

252.19 g/mol

IUPAC Name

4-amino-N-methoxy-N,2-dimethyl-5-(trifluoromethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C8H11F3N4O2/c1-14-5(7(16)15(2)17-3)4(12)6(13-14)8(9,10)11/h12H2,1-3H3

InChI Key

GDSSEZIMXJQGLT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)N)C(=O)N(C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-methoxy-N,1-dimethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step may involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Functionalization of the pyrazole ring:

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed for large-scale production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at position 4 and the methoxy group at position N-methoxy are primary sites for nucleophilic substitution.

Key Findings:

  • Aminolysis : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃/DMF, 60°C) replaces the methoxy group with alkylamines, forming N-alkyl derivatives .

  • Trifluoromethyl Stability : The CF₃ group remains inert under mild nucleophilic conditions but participates in radical-mediated reactions under UV light or peroxides .

Table 1: Nucleophilic Substitution Examples

ReagentConditionsProductYield (%)Source
Methyl iodideK₂CO₃, DMF, 60°C, 6hN-Methyl derivative78
Benzyl chlorideNaH, THF, RT, 12hN-Benzylcarboxamide65

Hydrolysis and Condensation Reactions

The carboxamide group undergoes hydrolysis or condensation under acidic/basic conditions.

Key Findings:

  • Acidic Hydrolysis : Treatment with HCl (6M, reflux) cleaves the carboxamide to carboxylic acid, yielding 4-amino-N-methoxy-3-(trifluoromethyl)pyrazole-5-carboxylic acid .

  • Condensation with Aldehydes : Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol under reflux to form Schiff bases, confirmed by IR (C=N stretch at ~1640 cm⁻¹) .

Table 2: Hydrolysis/Condensation Outcomes

Reaction TypeReagent/ConditionsProductYield (%)Source
Acidic hydrolysis6M HCl, reflux, 4hPyrazole-5-carboxylic acid82
Schiff base formationBenzaldehyde, EtOH, ΔN-Benzylidene derivative70

Cross-Coupling Reactions

The pyrazole ring participates in transition-metal-catalyzed couplings.

Key Findings:

  • Suzuki-Miyaura Coupling : The 3-CF₃ group directs palladium-catalyzed (Pd(PPh₃)₄, K₂CO₃) coupling with arylboronic acids at position 4, forming biaryl derivatives .

  • Ullmann-Type Coupling : Copper(I)-mediated coupling with iodobenzene introduces aryl groups at the amino position .

Table 3: Cross-Coupling Examples

CatalystSubstrateProductYield (%)Source
Pd(PPh₃)₄Phenylboronic acid4-Amino-3-CF₃-5-(biphenyl)carboxamide85
CuI/L-prolineIodobenzeneN-Arylpyrazole73

Cycloaddition and Ring-Opening Reactions

The amino and carboxamide groups enable [3+2] cycloadditions.

Key Findings:

  • With Alkynes : Reacts with dimethyl acetylenedicarboxylate (DMAD) under thermal conditions (toluene, 110°C) to form pyrazolo[1,5-a]pyrimidines .

  • Mechanism : Fe-catalyzed ring-opening of isoxazoles generates nitrene intermediates, leading to fused pyrazole systems .

Table 4: Cycloaddition Outcomes

DipolarophileConditionsProductYield (%)Source
DMADToluene, 110°C, 8hPyrazolo[1,5-a]pyrimidine68
Phenyl isocyanateDCM, RT, 12hPyrazolo[3,4-d]triazole75

Oxidation and Reduction

Controlled redox reactions modify the amino and carboxamide groups.

Key Findings:

  • Oxidation : H₂O₂/Na₂WO₄ oxidizes the amino group to a nitro group, forming 4-nitro derivatives.

  • Reduction : NaBH₄ reduces the carboxamide to a hydroxymethyl group .

Mechanistic Insights

  • Trifluoromethyl Effects : The CF₃ group enhances electrophilicity at adjacent positions, directing regioselectivity in cycloadditions .

  • Amino Group Reactivity : Participates in tautomerism (pyrazole ⇌ pyrazoline), influencing reaction pathways .

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic agent due to its unique chemical properties.

    Industry: Used in the development of agrochemicals, pharmaceuticals, and materials science.

Mechanism of Action

The mechanism of action of 4-Amino-N-methoxy-N,1-dimethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group may enhance its binding affinity to enzymes or receptors, while the amino and methoxy groups may participate in hydrogen bonding and other interactions. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Pyrazole Carboxamides

Compound Name Substituents (Positions) Key Functional Groups References
Target Compound 4-Amino, N-methoxy, N,1-dimethyl, 3-CF₃ CF₃, NH₂, OCH₃
DPC 423 (Factor Xa inhibitor) 3-CF₃, 1-(aminomethylphenyl), N-aryl CF₃, sulfonamide
MV Inhibitor 1a 3-CF₃, N-(4-sulfonylphenyl) CF₃, sulfonamide
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide 5-Cl, 4-cyano, 3-methyl Cl, CN, CH₃
N-(4-Ethoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide Thienopyrazole core, 4-ethoxyphenyl CF₃, ethoxy

Key Observations :

  • The trifluoromethyl group at position 3 is conserved in many bioactive analogs, suggesting its critical role in target binding .
  • The N-methoxy group in the target compound is distinct from the N-methyl or N-aryl groups in analogs, which may reduce susceptibility to N-demethylation (a common metabolic pathway noted in ).

Key Observations :

  • The N-methoxy group in the target compound may improve solubility compared to analogs with bulkier N-aryl substituents (e.g., DPC 423).
  • Chloro and cyano substituents in analogs reduce solubility due to increased hydrophobicity .

Key Observations :

  • Trifluoromethyl pyrazoles exhibit nanomolar potency against viral targets, attributed to the CF₃ group’s interaction with cationic residues (e.g., Arg143 in Factor IXa ).
  • Sulfonamide-containing analogs (e.g., MV Inhibitor 1a) show enhanced selectivity due to additional hydrogen-bonding interactions .

Metabolic Stability

  • N-demethylation is a major metabolic pathway for N-methyl pyrazoles (e.g., DPC 423) .

Biological Activity

4-Amino-N-methoxy-N,1-dimethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article delves into the synthesis, biological evaluations, and molecular mechanisms associated with this compound, highlighting its potential therapeutic applications.

Synthesis

The synthesis of 4-Amino-N-methoxy-N,1-dimethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide typically involves multi-step chemical reactions. The compound is synthesized using various reagents and conditions that yield high purity and yield. For instance, the synthesis may follow a pathway involving the reaction of 1H-pyrazole derivatives with trifluoromethyl groups under controlled conditions to ensure optimal product formation .

Anticancer Properties

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer activity. Specifically, compounds containing the 1H-pyrazole scaffold have shown effectiveness against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through pathways such as caspase activation and cell cycle arrest .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
4-Amino-PyrazoleMDA-MB-2312.5Apoptosis induction via caspase activation
4-Amino-PyrazoleHepG23.0Cell cycle arrest

Anti-inflammatory Effects

In addition to anticancer properties, pyrazole derivatives are recognized for their anti-inflammatory effects. The compound has been tested for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammatory processes. Studies have reported IC50 values indicating potent inhibition comparable to established anti-inflammatory drugs like celecoxib .

Table 2: Anti-inflammatory Activity

CompoundTarget EnzymeIC50 (μM)Comparison DrugIC50 (μM)
4-Amino-PyrazoleCOX-20.04Celecoxib0.04

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical and preclinical settings:

  • Breast Cancer Study : A study demonstrated that treatment with a pyrazole derivative led to a significant reduction in tumor size in MDA-MB-231 xenograft models, with alterations in apoptosis markers observed post-treatment.
  • Inflammation Model : In carrageenan-induced paw edema models, the compound showed substantial anti-inflammatory effects, leading to reduced swelling compared to control groups .

Molecular Mechanisms

The biological activity of 4-Amino-N-methoxy-N,1-dimethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide can be attributed to its interaction with specific molecular targets:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways through upregulation of pro-apoptotic proteins.
  • COX Inhibition : Competitive inhibition of COX enzymes leading to decreased prostaglandin synthesis, which is pivotal in mediating inflammation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for constructing the 1,5-diarylpyrazole core of this compound?

  • Methodology :

  • The synthesis typically involves a multi-step process starting with condensation of substituted phenylhydrazines with β-keto esters to form the pyrazole ring. For trifluoromethyl substitution, fluoroalkylation using CF₃I or CF₃SO₂Na under copper catalysis is recommended .
  • Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical for regioselectivity. Polar aprotic solvents like DMF at 80–100°C improve yield (e.g., 72% in ).
    • Key Data :
StepReagents/ConditionsYield (%)
Ring closurePhenylhydrazine + β-keto ester, DMF, 80°C68–72
TrifluoromethylationCF₃I, CuI, K₂CO₃, DMSO55–60

Q. How can purity and structural integrity be validated post-synthesis?

  • Methodology :

  • HPLC : Use C18 columns with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min ( ).
  • NMR : Key signals include δ 7.8 ppm (pyrazole C-H), δ 3.3 ppm (N-methoxy), and δ 2.1 ppm (N-methyl) .
  • Mass Spectrometry : ESI-MS expected m/z: 318.1 [M+H]⁺ (calculated for C₉H₁₂F₃N₅O₂).

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodology :

  • Enzyme Inhibition : Use fluorometric assays (e.g., kinase or phosphatase targets) with 10 µM compound concentration. IC₅₀ values <1 µM indicate high potency ().
  • Cytotoxicity : MTT assay in HEK293 cells; EC₅₀ >50 µM suggests low toxicity .

Advanced Research Questions

Q. How do substituent variations (e.g., trifluoromethyl vs. methyl) impact target binding affinity?

  • Methodology :

  • SAR Analysis : Compare IC₅₀ values of derivatives in enzymatic assays. Trifluoromethyl groups enhance hydrophobic interactions (e.g., 10-fold higher affinity vs. methyl in ).
  • Crystallography : Co-crystallize with target proteins (e.g., carbonic anhydrase) to map binding pockets .
    • Key Data :
SubstituentTarget ProteinIC₅₀ (nM)
CF₃CA IX12 ± 1.2
CH₃CA IX150 ± 8.5

Q. How can contradictory solubility data between in vitro and in vivo studies be resolved?

  • Methodology :

  • Solubility Enhancement : Use co-solvents (e.g., 10% DMSO/PEG400) or nanoformulation (liposomes) to improve aqueous solubility ( reports 0.2 mg/mL in water vs. 5 mg/mL in PEG400).
  • Pharmacokinetic Profiling : Monitor plasma concentration via LC-MS/MS; adjust dosing regimens if bioavailability <20% .

Q. What computational strategies optimize enantioselective synthesis for chiral derivatives?

  • Methodology :

  • Docking Simulations : Use Schrödinger Suite to predict enantiomer binding modes; prioritize R-configuration for higher affinity ( ).
  • Catalyst Screening : Chiral ligands like BINAP with Pd(0) yield >90% ee (e.g., ).

Q. How do metabolic pathways influence compound stability in hepatic models?

  • Methodology :

  • Microsomal Assays : Incubate with human liver microsomes (HLM); quantify metabolites via UPLC-QTOF. Major Phase I metabolites include hydroxylation at the pyrazole ring .
  • CYP Inhibition : Test against CYP3A4/2D6 isoforms; IC₅₀ >10 µM indicates low interaction risk.

Future Research Directions

  • Derivative Libraries : Synthesize analogs with varied N-alkyl groups (e.g., ethyl, isopropyl) to explore steric effects.
  • In Vivo Efficacy : Test optimized formulations in xenograft models (e.g., colorectal cancer PDX).
  • Mechanistic Studies : Use CRISPR-Cas9 knockout models to validate target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.